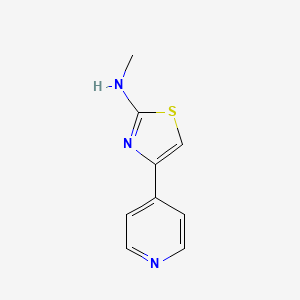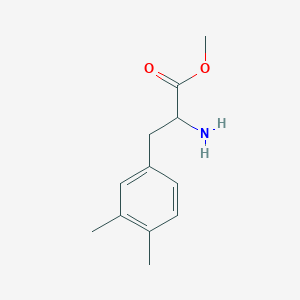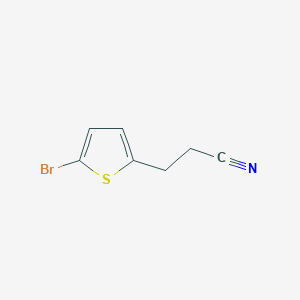
1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular compound has garnered interest due to its potential antimicrobial and pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-4,5-dimethoxybenzaldehyde and acetophenone in the presence of a base such as potassium hydroxide (KOH) in an ethanol solvent. The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired chalcone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties, showing moderate activity against certain pathogens.
Industry: Utilized in the production of materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophilic sites in biological molecules. This interaction can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 1-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Comparison: 1-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of both chloro and dimethoxy substituents on the aromatic ring. This combination can influence its reactivity and biological activity, making it distinct from other chalcone derivatives .
Eigenschaften
Molekularformel |
C11H11ClO3 |
|---|---|
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
1-(3-chloro-4,5-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11ClO3/c1-4-9(13)7-5-8(12)11(15-3)10(6-7)14-2/h4-6H,1H2,2-3H3 |
InChI-Schlüssel |
OKVRXBRBSKHENZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C(=O)C=C)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


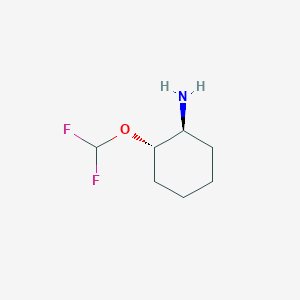
![(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal](/img/structure/B15312902.png)
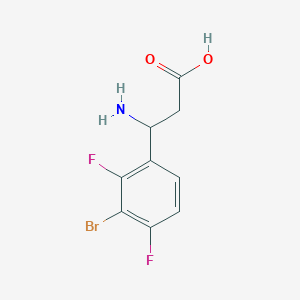
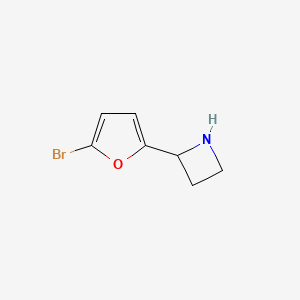
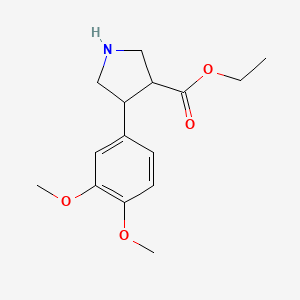
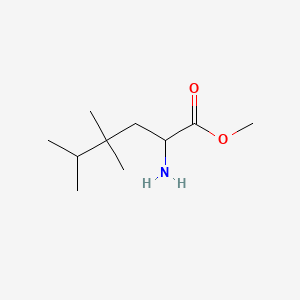

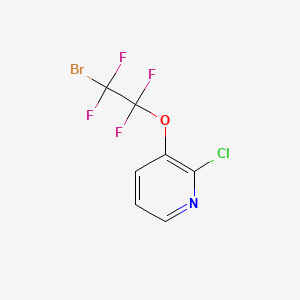
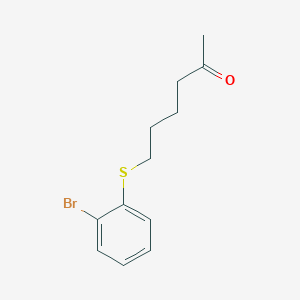

![2-[2-(Piperidin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B15312966.png)
